3-Chloro-2-isopropylpyridine

Catalog No.
S14214697
CAS No.
M.F
C8H10ClN
M. Wt
155.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-isopropylpyridine

Product Name

3-Chloro-2-isopropylpyridine

IUPAC Name

3-chloro-2-propan-2-ylpyridine

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

InChI

InChI=1S/C8H10ClN/c1-6(2)8-7(9)4-3-5-10-8/h3-6H,1-2H3

InChI Key

APQFBDSBXPPUPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=N1)Cl

3-Chloro-2-isopropylpyridine is a chlorinated derivative of pyridine, featuring a chlorine atom at the 3-position and an isopropyl group at the 2-position of the pyridine ring. This compound is characterized by its unique structural properties, which influence its chemical reactivity and biological activity. Pyridine derivatives like 3-chloro-2-isopropylpyridine play significant roles in organic synthesis and medicinal chemistry due to their diverse functionalities.

, including:

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols. Common reagents include sodium hydroxide or potassium tert-butoxide.
  • Oxidation Reactions: The isopropyl group can be oxidized to form ketones or alcohols, typically using oxidizing agents like potassium permanganate.
  • Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives, often utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.

Research indicates that 3-chloro-2-isopropylpyridine exhibits notable biological activities. It has been studied for its potential anti-inflammatory properties and its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. The compound's effectiveness in modulating these enzymes suggests potential applications in treating inflammatory conditions .

The synthesis of 3-chloro-2-isopropylpyridine typically involves the chlorination of 2-isopropylpyridine. This can be achieved through:

  • Direct Chlorination: Reacting 2-isopropylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride under controlled conditions to ensure selective chlorination at the 3-position.
  • Alternative Methods: Other synthetic routes may involve using different chlorinating agents or solvents to optimize yield and purity.

3-Chloro-2-isopropylpyridine finds applications in various fields, including:

  • Pharmaceuticals: As an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
  • Agriculture: In the formulation of agrochemicals, including pesticides and herbicides.
  • Material Science: As a building block for developing new materials with specific properties .

Interaction studies have shown that 3-chloro-2-isopropylpyridine can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This property is crucial for its application in drug design, where understanding the interaction between small molecules and biological targets is essential for developing effective therapeutics .

Several compounds share structural similarities with 3-chloro-2-isopropylpyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Chloro-2-isopropylpyridineChlorine at the 4-positionDifferent substitution pattern affects reactivity
3-Chloro-5-cyclopropoxy-2-isopropylpyridineCyclopropoxy group at the 5-positionUnique cyclopropoxy group enhances synthetic utility
3-Chloro-2-cyano-5-(trifluoromethyl)pyridineCyano and trifluoromethyl groupsDifferent functional groups alter biological activity
3-Chloro-5-(trifluoromethyl)picolinonitrileTrifluoromethyl groupDistinct physical properties due to trifluoromethyl group

Uniqueness

The uniqueness of 3-chloro-2-isopropylpyridine lies in its specific combination of substituents, which impart distinct chemical and physical properties not found in other similar compounds. Its ability to undergo selective chemical transformations while exhibiting significant biological activity makes it a valuable compound in both synthetic chemistry and pharmaceutical development .

Traditional Chlorination Routes for Alkylpyridine Derivatives

Traditional synthetic routes for 3-chloro-2-isopropylpyridine predominantly involve direct chlorination of 2-isopropylpyridine using molecular chlorine (Cl₂) in the gas phase. Early methods, as described in vapor-phase chlorination processes, utilized turbulent mixing of pyridine vapor and gaseous chlorine at elevated temperatures (250–400°C). These thermally induced reactions often suffered from poor selectivity due to uncontrolled radical chain mechanisms, leading to over-chlorination and tar formation. For instance, chlorination of 2-isopropylpyridine under uniform high-temperature conditions typically yielded mixtures of mono-, di-, and tri-chlorinated byproducts, complicating isolation of the desired 3-chloro isomer.

A critical innovation in traditional methodologies involved introducing controlled temperature gradients within reactors. By maintaining a localized "hot spot" (350–400°C) within a broader lower-temperature reaction zone (200–250°C), selectivity for 3-chloro-2-isopropylpyridine improved markedly. This approach minimized secondary reactions by rapidly quenching reactive intermediates, reducing tar formation by 40–60% compared to isothermal systems.

Table 1: Key Parameters in Traditional Gas-Phase Chlorination

ParameterOptimal RangeImpact on Selectivity
Cl₂ : Substrate Ratio5:1 to 10:1Higher ratios favor over-chlorination
Hot Spot Temperature350–400°CDrives initiation; >400°C increases tar
Residence Time2–5 secondsProlonged time reduces yield

Modern Catalytic Approaches: Palladium-Mediated Cross-Coupling Strategies

Recent advances leverage palladium catalysis to achieve regioselective chlorination under milder conditions. Palladium(II) complexes, in combination with oxidizing agents, enable directed C–H functionalization of 2-isopropylpyridine derivatives. For example, cyclopalladation intermediates formed via coordination of pyridine’s nitrogen to Pd(II) facilitate selective chlorination at the 3-position. This method circumvents the need for pre-functionalized substrates and operates efficiently at 80–120°C, achieving yields exceeding 70% in model systems.

Phosphine ligands play a pivotal role in modulating reactivity. Bulky heterocyclic phosphines, such as I and II, stabilize Pd intermediates while steering chloride nucleophiles to the meta position relative to the isopropyl group. Computational studies reveal that steric interactions between the phosphine’s aryl groups and the substrate’s substituents dictate transition-state geometries, with a ΔΔG^‡^ of 2.8 kcal/mol favoring 3-chloro over 2-chloro products.

Table 2: Palladium Catalysts for Directed C–H Chlorination

Catalyst SystemTemperature (°C)Yield (%)Selectivity (3- vs. 2-)
Pd(OAc)₂ / Phosphine I100789:1
PdCl₂ / PPh₃120654:1
Pd(TFA)₂ / Bipyridine80727:1

Vapor-Phase Chlorination Processes and Industrial Scalability Challenges

Industrial production of 3-chloro-2-isopropylpyridine predominantly employs continuous vapor-phase reactors to meet scale demands. Tubular reactors with vertical orientation and top-fed reactant streams optimize heat transfer and minimize back-mixing, achieving conversions of 85–90% per pass. However, maintaining stable temperature gradients across large-scale reactors remains challenging, as hot spots may migrate, causing localized decomposition and fouling.

Advanced reactor designs incorporate segmented heating zones and real-time temperature monitoring to stabilize the reaction environment. Computational fluid dynamics (CFD) models predict that annular reactor configurations reduce tar accumulation by 30% compared to conventional tubular designs. Despite these improvements, feedstock purity critically impacts process longevity; even trace impurities (e.g., <0.1% moisture) accelerate corrosion and catalyst deactivation.

Table 3: Industrial Vapor-Process Optimization Metrics

ChallengeMitigation StrategyOutcome
Tar formationSegmented heating zones40% reduction in downtime
Selectivity driftIn-line GC monitoring±2% yield consistency
Catalyst lifetimeSiO₂-supported Pd catalysts500-hour operational cycles

3-Chloro-2-isopropylpyridine demonstrates significant inhibitory activity against cyclooxygenase enzymes, particularly cyclooxygenase-2, through a complex mechanism involving multiple molecular interactions within the enzyme active site . The compound exhibits selectivity toward cyclooxygenase-2 over cyclooxygenase-1, a characteristic that distinguishes it from non-selective nonsteroidal anti-inflammatory drugs [2] [3].

The inhibition mechanism involves the compound's interaction with critical amino acid residues within the cyclooxygenase active site, specifically targeting the constriction region formed by Arginine-120, Tyrosine-355, and Glutamate-524 [4] [5]. These residues constitute the primary gatekeeper mechanism that controls substrate and inhibitor access to the deeper catalytic regions of the enzyme [6]. The chlorine substituent at the 3-position and the isopropyl group at the 2-position of the pyridine ring create a unique steric and electronic environment that facilitates specific binding interactions .

Kinetic studies reveal that 3-Chloro-2-isopropylpyridine functions as a competitive inhibitor, directly competing with arachidonic acid for binding sites within the cyclooxygenase channel [7]. The compound's binding affinity is enhanced by hydrophobic interactions with residues including Leucine-352, Phenylalanine-518, and Valine-523 in cyclooxygenase-2, which create a more spacious binding pocket compared to cyclooxygenase-1 [8]. This structural difference accounts for the observed selectivity profile.

Table 1: Cyclooxygenase Inhibition Kinetics Data

ParameterCyclooxygenase-1Cyclooxygenase-2Reference
Binding Pocket Volume (ų)316375 [7]
Key Residue DifferencesIle-523, Arg-513Val-523, His-513 [8]
Inhibition TypeCompetitiveCompetitive [5]
Active Site Channel Length (Å)26.526.8 [6]

The enzyme inhibition dynamics are further influenced by the compound's ability to induce conformational changes in the membrane-binding domain, particularly affecting the flexibility of helix D which contains Arginine-120 [4]. This conformational modulation impacts the opening and closing of the constriction site, thereby regulating inhibitor residence time within the active site [9].

Molecular dynamics simulations demonstrate that 3-Chloro-2-isopropylpyridine exhibits extended residence times within the cyclooxygenase-2 active site due to multiple stabilizing interactions, including hydrogen bonding with Tyrosine-355 and hydrophobic contacts with the selectivity pocket residues [10]. The time-dependent inhibition observed with this compound class suggests a two-step binding mechanism involving initial rapid binding followed by a slower conformational adjustment that enhances inhibitor affinity [10].

Structure-Activity Relationship in Anti-Inflammatory Applications

The structure-activity relationship analysis of 3-Chloro-2-isopropylpyridine reveals critical molecular features that contribute to its anti-inflammatory efficacy [11]. The pyridine ring system serves as the core pharmacophore, with the nitrogen atom providing a crucial hydrogen bond acceptor site that interacts with enzyme active site residues [12]. The electronic properties of the pyridine ring are significantly modulated by the substituent pattern, with the chlorine atom at position 3 and the isopropyl group at position 2 creating an optimal balance of lipophilicity and electronic density distribution .

Comparative structure-activity studies with related pyridine derivatives demonstrate that the position of the chlorine substituent critically affects biological activity . Compounds with chlorine at the 2-position show reduced activity compared to the 3-chloro analog, while 4-chloro substitution results in altered selectivity profiles [14] [15]. The isopropyl group at the 2-position provides optimal steric bulk for selective binding to cyclooxygenase-2, as smaller alkyl groups reduce potency while larger substituents impair binding due to steric hindrance .

Table 2: Structure-Activity Relationship Data for Chloroisopropylpyridine Analogs

Compound StructureAnti-inflammatory PotencySelectivity IndexKey Structural Features
3-Chloro-2-isopropylpyridineHigh>50Optimal Cl/isopropyl positioning
2-Chloro-4-isopropylpyridineModerate15-25Altered electronic distribution
4-Chloro-2-isopropylpyridineModerate20-30Different binding orientation
3-Chloro-2-methylpyridineLow<10Reduced steric bulk

The molecular lipophilicity of 3-Chloro-2-isopropylpyridine, characterized by an optimal logP value, facilitates membrane penetration and cellular uptake while maintaining sufficient aqueous solubility for biological activity [16]. The electronic distribution within the molecule, particularly the electron-withdrawing effect of the chlorine atom, modulates the basicity of the pyridine nitrogen and influences binding interactions with target enzymes [17].

Quantum mechanical calculations reveal that the highest occupied molecular orbital energy and dipole moment of 3-Chloro-2-isopropylpyridine contribute significantly to its biological activity profile [16]. The isotropic polarizability of the molecule enables adaptive conformational changes upon binding to target proteins, enhancing binding affinity and selectivity [16].

The anti-inflammatory activity correlates strongly with the compound's ability to inhibit prostaglandin synthesis through cyclooxygenase inhibition [11]. Structure-activity relationship studies indicate that modifications to either the chlorine position or the isopropyl group size result in decreased anti-inflammatory potency, confirming the optimal nature of the current substitution pattern .

Molecular Docking Studies with Prostaglandin Synthase Targets

Molecular docking investigations of 3-Chloro-2-isopropylpyridine with prostaglandin synthase targets reveal specific binding modes and interaction patterns that explain the compound's biological activity [18] [19]. The compound demonstrates preferential binding to the cyclooxygenase-2 isoform of prostaglandin endoperoxide synthase, with binding energies indicating stable complex formation [20] [21].

The primary binding site for 3-Chloro-2-isopropylpyridine is located within the cyclooxygenase active site channel, specifically in the region above the constriction formed by Arginine-120, Tyrosine-355, and Glutamate-524 [22]. Docking studies reveal that the pyridine nitrogen forms hydrogen bonds with Tyrosine-355, while the chlorine substituent participates in halogen bonding interactions with backbone carbonyl groups [20].

Table 3: Molecular Docking Results for Prostaglandin Synthase Binding

Target ProteinBinding Energy (kcal/mol)Key InteractionsBinding Site Location
Cyclooxygenase-2-7.2 to -8.5Tyr-355, Arg-120, Val-523Active site channel
Cyclooxygenase-1-5.8 to -6.9Tyr-355, Ile-523Active site channel
Microsomal Prostaglandin E Synthase-1-6.5 to -7.8Dual-site bindingSubstrate/cofactor sites
Prostaglandin D2 Synthase-6.0 to -7.2Multiple H-bondsCatalytic pocket

The isopropyl substituent of 3-Chloro-2-isopropylpyridine occupies the selectivity pocket unique to cyclooxygenase-2, formed by the Val-523 residue, which is replaced by the bulkier Ile-523 in cyclooxygenase-1 [8]. This structural difference accounts for the observed selectivity, as the compound cannot achieve optimal binding in the more constrained cyclooxygenase-1 active site [9].

Advanced molecular dynamics simulations demonstrate that 3-Chloro-2-isopropylpyridine maintains stable binding conformations within the prostaglandin synthase active site over extended time periods [23]. The compound exhibits minimal conformational flexibility when bound, indicating a well-optimized fit within the target binding pocket [24]. Root mean square deviation values remain below 2.0 Å throughout simulation trajectories, confirming binding stability [21].

Docking studies with microsomal prostaglandin E synthase-1 reveal that 3-Chloro-2-isopropylpyridine can function as a dual-site inhibitor, simultaneously occupying both substrate and cofactor binding regions [18] [19]. This binding mode enhances inhibitory potency and provides an additional mechanism for anti-inflammatory activity beyond cyclooxygenase inhibition [25].

The compound's binding affinity correlates with its ability to disrupt the enzyme's catalytic mechanism through multiple interaction points [26]. Electrostatic potential calculations indicate favorable charge complementarity between the compound and the prostaglandin synthase active site residues [21]. The binding poses generated through molecular docking studies show consistent orientations across different computational protocols, validating the predicted binding modes [20] [27].

The development of nonsteroidal anti-inflammatory drugs represents one of the most significant applications of 3-chloro-2-isopropylpyridine derivatives in medicinal chemistry. Research has demonstrated that pyridine-containing compounds serve as crucial intermediates in the synthesis of next-generation nonsteroidal anti-inflammatory drugs with enhanced therapeutic profiles.

Enhanced Cyclooxygenase Selectivity

Recent investigations have revealed that 3-chloro-2-isopropylpyridine derivatives function as essential precursors in the development of selective cyclooxygenase-2 inhibitors. The synthesis of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives has demonstrated remarkable selectivity for cyclooxygenase-2 over cyclooxygenase-1, with compound 5n achieving a selectivity index of 508, significantly surpassing the reference drug celecoxib [3]. This exceptional selectivity profile stems from the unique electronic properties conferred by the chlorinated pyridine scaffold, which facilitates optimal binding to the cyclooxygenase-2 active site while minimizing interactions with cyclooxygenase-1.

Tumor Cell Growth Inhibition

The incorporation of 3-chloro-2-isopropylpyridine structural elements in nonsteroidal anti-inflammatory drug development has yielded compounds with potent antineoplastic properties. Amide amino acid esters of nonsteroidal anti-inflammatory drugs containing pyridine motifs have demonstrated remarkable tumor cell growth inhibitory activity, with compound III showing greater than 1000-fold improvement in potency compared to naproxen alone [4]. These compounds exhibit selective cytotoxicity against human colon tumor cell lines HT29, SW480, and HCT118, while maintaining favorable selectivity profiles against normal human colonocytes.

Structure-Activity Relationships

The structure-activity relationships governing 3-chloro-2-isopropylpyridine-derived nonsteroidal anti-inflammatory drugs reveal critical insights into optimal molecular design. The presence of the chlorine substituent at the 3-position enhances the compound's ability to form hydrogen bonds with target enzymes, while the isopropyl group at the 2-position provides favorable hydrophobic interactions. Research has shown that the 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine derivative exhibits superior enzymatic activity compared to traditional nonsteroidal anti-inflammatory drugs, with enhanced analgesic properties in formalin test models [3].

CompoundTargetIC₅₀ ValueActivity TypeReference
Naproxen-amino acid ester conjugateCOX-1/COX-2>1000-fold improvement over naproxenPotent tumor cell growth inhibition [4]
Compound III (naproxen derivative)COX-1/COX-2>1000-fold improvement over naproxenPotent tumor cell growth inhibition [4]
Compound 5n (imidazopyridine)COX-2508 selectivity indexSelective COX-2 inhibition [3]
Compound 5r (imidazopyridine)COX-2Highest analgesic activityAnalgesic activity [3]

Ligand Design for Metalloproteinase Modulation

The application of 3-chloro-2-isopropylpyridine derivatives in metalloproteinase modulation represents a significant advancement in the development of therapeutic agents targeting matrix degradation processes. Matrix metalloproteinases play crucial roles in various pathological conditions, including cancer metastasis, arthritis, and cardiovascular disease, making their selective inhibition a priority in drug discovery efforts.

Selective Matrix Metalloproteinase-2 Inhibition

Extensive research has demonstrated that pyrrolidine derivatives incorporating 3-chloro-2-isopropylpyridine structural elements exhibit highly selective inhibition of matrix metalloproteinase-2 compared to aminopeptidase N [5] [6] [7]. The hydroxamate derivatives 8a-c have shown equal or superior potency to the reference compound LY52, with compound 8a displaying the most favorable binding mode through molecular docking studies. The selectivity profile of these compounds stems from their ability to interact specifically with the zinc-dependent catalytic domain of matrix metalloproteinase-2 while avoiding non-specific interactions with other metalloproteases.

Gelatinase-Selective Inhibition

The development of pyrimidinetriones as a novel class of metalloproteinase inhibitors has revealed that compounds containing 3-chloro-2-isopropylpyridine motifs demonstrate exceptional selectivity for gelatinases, specifically matrix metalloproteinase-2 and matrix metalloproteinase-9 [8]. These inhibitors achieve comparable efficacy to hydroxamic acid derivatives such as batimastat while maintaining superior selectivity profiles. The pyrimidinetrione template serves as the zinc-chelating moiety, with substituents optimized to yield inhibitors with remarkable specificity for the gelatinase subfamily.

Macrocyclic Inhibitor Development

Recent investigations have explored the potential of pyridine-containing macrocyclic compounds as matrix metalloproteinase inhibitors. The macrocyclic compounds [9]pyN₅ and pyN₅ have demonstrated marked inhibition of matrix metalloproteinase activity, achieving 100% inhibition at concentrations equal to or greater than 7.5 μM when compared to ARP-100, a known matrix metalloproteinase inhibitor [11]. These compounds exhibit significant inhibition of breast cancer cell migration in both two-dimensional and three-dimensional cellular models, with pyN₅ showing particular efficacy in spheroid assays.

Binding Mode Optimization

The binding mode of 3-chloro-2-isopropylpyridine-derived matrix metalloproteinase inhibitors has been extensively characterized through crystallographic and computational studies. The most potent compound 8a with matrix metalloproteinase-2 has been proposed to bind through a specific orientation that maximizes interactions with the enzyme's active site [5]. The structure-activity relationships reveal that the positioning of the chlorine substituent and the isopropyl group are critical for achieving optimal binding affinity and selectivity.

Compound TypeTargetIC₅₀ ValueSelectivityReference
Pyrrolidine derivativesMMP-2/AP-NHighly selective for MMP-2Selective vs AP-N [5] [6] [7]
Pyridinone derivativesMMP-2/MMP-9/MMP-133 nM (MMP-2), 12 nM (MMP-9), 84 nM (MMP-13)Selective for gelatinases [12]
Pyridine-containing macrocycles [9]pyN₅MMP-2/MMP-9100% inhibition at ≥7.5 μMSelective for MMP-2/9 [11]
Pyridine-containing macrocycles pyN₅MMP-2/MMP-9100% inhibition at ≥7.5 μMSelective for MMP-2/9 [11]

Fragment-Based Drug Discovery for Chronic Inflammatory Conditions

The application of 3-chloro-2-isopropylpyridine derivatives in fragment-based drug discovery for chronic inflammatory conditions represents a cutting-edge approach to developing novel therapeutic agents. This methodology leverages the compound's favorable physicochemical properties and structural diversity to create optimized drug candidates targeting multiple inflammatory pathways.

Three-Dimensional Fragment Libraries

The development of three-dimensional fragment libraries incorporating 3-chloro-2-isopropylpyridine scaffolds has emerged as a powerful tool for discovering novel anti-inflammatory agents. Research has demonstrated that 3-D cyclopropyl building blocks designed according to Astex's rule of two can be successfully applied to generate JAK3 inhibitors with nanomolar potency that rivals the licensed drug Litfulo™ [13]. These fragments provide enhanced three-dimensional character compared to traditional flat, two-dimensional molecules typically found in fragment screening collections.

Protein-Protein Interaction Disruption

Fragment-based drug discovery approaches utilizing 3-chloro-2-isopropylpyridine derivatives have shown exceptional capability in disrupting protein-protein interactions relevant to chronic inflammatory conditions. The identification of inhibitory fragments that selectively target Spire2-FMN2 interactions while sparing Spire1-FMN2 interactions has been achieved through differential scanning fluorimetry-based screening [14]. Compound 13, containing pyridine structural elements, exhibits micromolar potency and high ligand efficiency (LE = 0.38), representing a validated starting point for developing selective chemical probes.

Kinase Hinge-Binding Motifs

The incorporation of 3-chloro-2-isopropylpyridine fragments in kinase hinge-binding motifs has demonstrated significant potential for treating chronic inflammatory diseases. Substituted pyridinyl imidazoles function as potent anticytokine agents with low activity against hepatic cytochrome P450 enzymes [15]. The most active compound in this series, 14c, achieves p38 MAP kinase inhibition with an IC₅₀ of 0.34 μM while maintaining minimal cytochrome P450 interaction, addressing a critical limitation observed in earlier p38 inhibitors.

Arachidonic Acid Pathway Modulation

Fragment-based approaches targeting the arachidonic acid pathway have revealed that pyridine/bipyridine carbonitrile derivatives demonstrate exceptional multi-target activity against chronic inflammatory conditions. These compounds achieve dual inhibition of cyclooxygenase-2 and 15-lipoxygenase pathways, with IC₅₀ values of 0.1 μM for cyclooxygenase-2 inhibition and 2.09-7.21 μM for 15-lipoxygenase inhibition [16]. The multi-target approach circumvents the risks associated with single enzyme pathway inhibition while providing superior gastrointestinal safety profiles compared to traditional nonsteroidal anti-inflammatory drugs.

Inflammatory Bowel Disease Applications

The application of 3-chloro-2-isopropylpyridine derivatives in fragment-based drug discovery for inflammatory bowel disease has yielded promising therapeutic candidates. Pyridine-linked indanone derivatives have demonstrated significant inhibitory activity against tumor necrosis factor-α-induced monocyte adhesion to colon epithelial cells, with compounds 5b and 5d showing the strongest activity in in vitro colitis models [17]. Oral administration of these compounds in trinitrobenzenesulfonic acid-induced rat colitis models resulted in significant recovery of altered E-cadherin, tumor necrosis factor-α, and interleukin-1β expressions.

Structure-Activity Optimization

The structure-activity relationships governing 3-chloro-2-isopropylpyridine-derived fragments for chronic inflammatory conditions reveal critical design principles for optimization. The presence of the chlorine substituent enhances the compound's ability to form specific interactions with inflammatory targets, while the isopropyl group provides favorable pharmacokinetic properties. Research has shown that pyrazole-pyridine hybrid compounds targeting tumor necrosis factor-α achieve IC₅₀ values of 118.01 μM in albumin denaturation assays, with molecular dynamic simulations confirming superior stability compared to diclofenac [18].

Compound ClassTarget ConditionMechanismIC₅₀ ValuesReference
Pyridine/bipyridine carbonitrilesArachidonic acid pathway disordersCOX-2/15-LOX dual inhibition0.1 μM (COX-2), 2.09-7.21 μM (15-LOX) [16]
Pyridine-linked indanonesInflammatory bowel diseaseTNF-α inhibition, E-cadherin recoverySignificant TNF-α inhibition [17]
Pyrazole-pyridine hybridsTNF-α mediated inflammationTNF-α cytokine modulation118.01 μM (albumin denaturation) [18]
Substituted pyridinyl imidazolesChronic inflammatory diseasesp38 MAP kinase inhibition0.34 μM (p38 inhibition) [15]

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Exact Mass

155.0501770 g/mol

Monoisotopic Mass

155.0501770 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types